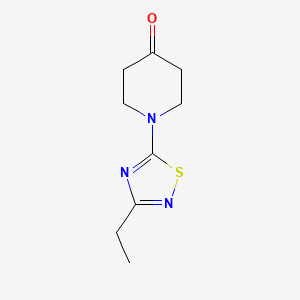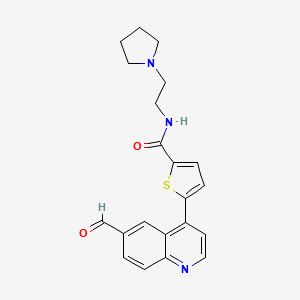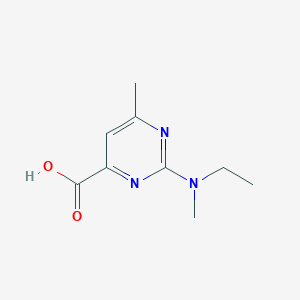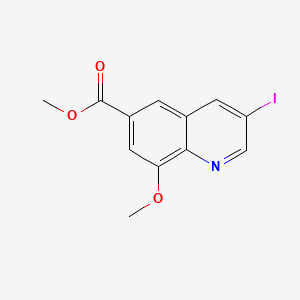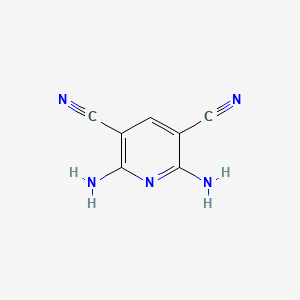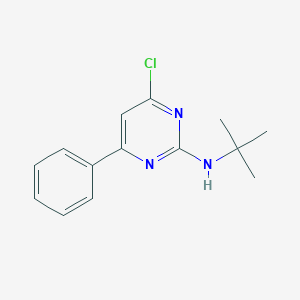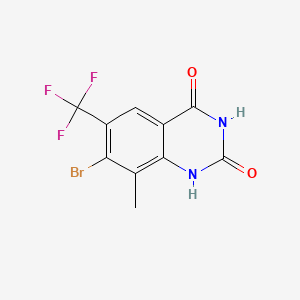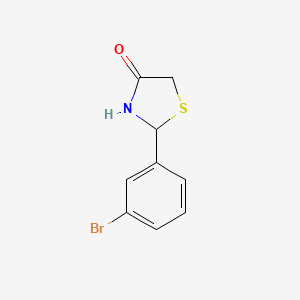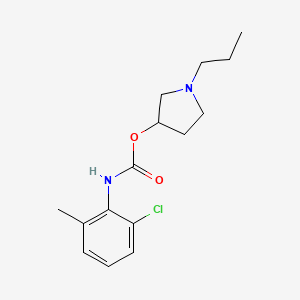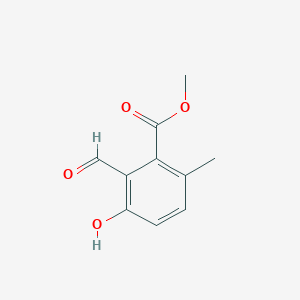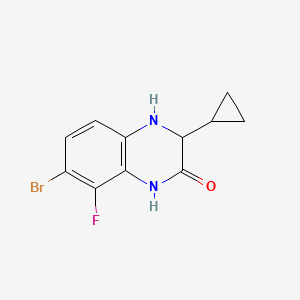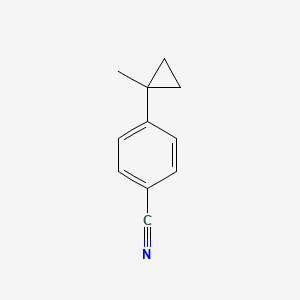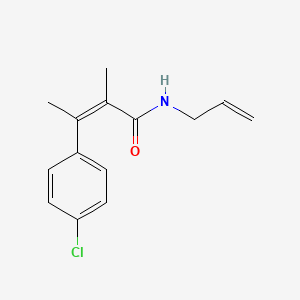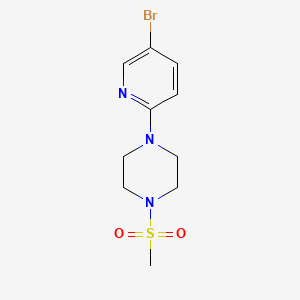
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C10H14BrN3O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopyridinyl and methylsulfonyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Bromination: The starting material, 2-pyridylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Methylsulfonylation: The brominated intermediate is then reacted with a methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The process is typically carried out in large-scale reactors with continuous monitoring and control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH), and catalysts (e.g., Pd, Cu).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and solvents (e.g., ethanol, THF).
Coupling Reactions: Organoboranes, halides, palladium catalysts, and bases (e.g., K2CO3, NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperazine derivatives.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents, especially those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine depends on its specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and ion channels, to modulate their activity. The presence of the bromopyridinyl and methylsulfonyl groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
1-(5-Chloropyridin-2-yl)-4-(methylsulfonyl)piperazine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
1-(5-Bromopyridin-2-yl)-4-(methylthio)piperazine: Has a methylthio group instead of methylsulfonyl, leading to different chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14BrN3O2S |
|---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
WTDRYWUNTPDPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


